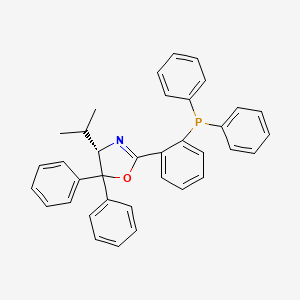

![molecular formula C12H19NO6 B8212010 (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B8212010.png)

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

Descripción general

Descripción

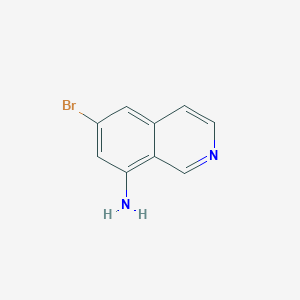

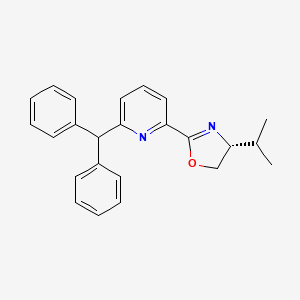

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amine functionalities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid typically involves the use of tert-butyl esters. One efficient method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Water radical cations under ambient conditions.

Substitution: Formaldehyde and primary or secondary amines in the presence of acidic protons.

Major Products Formed

Oxidation: Quaternary ammonium cations.

Aplicaciones Científicas De Investigación

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Another compound with a tert-butoxycarbonyl group, used in similar protective roles.

tert-Butyl-N-methylcarbamate: Similar in structure and used in organic synthesis.

Uniqueness

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is unique due to its chiral centers and the presence of two carboxylic acid groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in the synthesis of complex molecules.

Propiedades

IUPAC Name |

(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACTVXMKHNDVTL-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

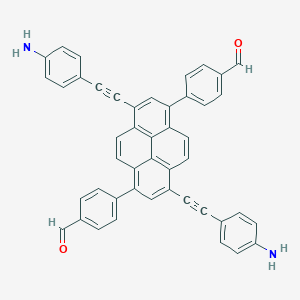

![(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8211967.png)

![4-Bromo-1-iododibenzo[b,d]furan](/img/structure/B8211999.png)